molecular formula C13H19NO2S B5461285 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B5461285
M. Wt: 253.36 g/mol
InChI Key: QCYSGNVJJIURMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 1-(oxolan-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog without the ethyl and oxolan-2-yl groups.

    5-methyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide: Similar structure with a methyl group instead of an ethyl group.

    N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide: Lacks the ethyl group on the thiophene ring.

Uniqueness

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both the ethyl and oxolan-2-yl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-10-6-7-12(17-10)13(15)14-9(2)11-5-4-8-16-11/h6-7,9,11H,3-5,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYSGNVJJIURMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.